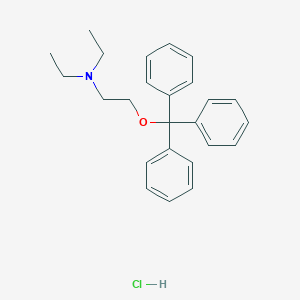
3-(3-Bromopropil)piridina
Descripción general
Descripción
Introduction : "3-(3-Bromopropyl)pyridine" is a chemical compound derived from pyridine, a basic heterocyclic organic compound. The bromopropyl group in this molecule influences its chemical reactivity and properties.
Synthesis Analysis :
- A method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines involves iodine-mediated cyclization, indicating a potential pathway for synthesizing related bromopyridine derivatives (Kobayashi et al., 2009).
Molecular Structure Analysis :
- A combined experimental and computational study of bromopyridine derivatives, including their spectroscopic, XRD, and DFT analysis, provides insights into their molecular structure (Ghiasuddin et al., 2018).
Chemical Reactions and Properties :
- Bromopyridine derivatives can be used to synthesize complex materials, indicating versatile chemical reactivity (Truong et al., 2017).
- The synthesis of bromopyridines via regiocontrolled SNAr reactions highlights their reactivity in forming heterocyclic structures (Begouin et al., 2013).
Physical Properties Analysis :
- The synthesis and study of bromopyridine-based antioxidants, with a focus on their physical stability and reaction kinetics, provide information about their physical properties (Wijtmans et al., 2004).
Chemical Properties Analysis :
- The copper-mediated synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides reveals the chemical properties and potential applications of bromopyridine derivatives (Zhou et al., 2016).
Aplicaciones Científicas De Investigación
Bloques de construcción químicos
“3-(3-Bromopropil)piridina” se utiliza como bloque de construcción químico en diversas investigaciones científicas . Es parte de la categoría de Haluros de Metilo y tiene una fórmula molecular de C8 H10 Br N .
Investigación en ciencias de la vida
Este compuesto se utiliza en la investigación en ciencias de la vida . Amerigo Scientific, un distribuidor especialista que atiende a las ciencias de la vida, proporciona “this compound” de alta calidad para uso en investigación .
Síntesis de pirimidinas
“this compound” puede utilizarse potencialmente en la síntesis de pirimidinas . Las pirimidinas son compuestos heterocíclicos aromáticos que contienen dos átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros .
Aplicaciones antiinflamatorias
Los desarrollos de investigación han demostrado que las pirimidinas muestran una gama de efectos farmacológicos, incluidos los efectos antiinflamatorios . Por lo tanto, “this compound”, al ser un posible precursor en la síntesis de pirimidinas, podría tener aplicaciones en el desarrollo de agentes antiinflamatorios .
Investigación en ciencia de materiales
“this compound” también se puede utilizar en la investigación en ciencia de materiales . Se puede utilizar en la síntesis de nuevos materiales o en el estudio de las propiedades de los materiales existentes
Safety and Hazards
Mecanismo De Acción
Target of Action
3-(3-Bromopropyl)pyridine is a derivative of 3-Bromopyridine . It is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 3-(3-Bromopropyl)pyridine is the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s interaction with this pathway results in the formation of new organic compounds, expanding the scope of possible synthetic products .
Pharmacokinetics
For instance, the compound’s stability allows it to withstand various reaction conditions, making it a versatile reagent in organic synthesis .
Result of Action
The primary result of 3-(3-Bromopropyl)pyridine’s action is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling pathway . This process expands the range of possible synthetic products, contributing to the advancement of organic synthesis .
Action Environment
The action of 3-(3-Bromopropyl)pyridine is influenced by various environmental factors. For instance, the compound’s stability allows it to withstand a range of reaction conditions, contributing to its versatility as a reagent . Additionally, the compound’s reactivity can be influenced by the presence of other reagents, catalysts, and solvents in the reaction environment .
Análisis Bioquímico
Biochemical Properties
It is known to participate as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling
Cellular Effects
It is known that aryl halides, a group to which 3-(3-Bromopropyl)pyridine belongs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in reactions associated with aryl halides, which involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that aryl halides, a group to which 3-(3-Bromopropyl)pyridine belongs, can be involved in various metabolic pathways .
Subcellular Localization
It is known that aryl halides, a group to which 3-(3-Bromopropyl)pyridine belongs, can interact with various subcellular compartments .
Propiedades
IUPAC Name |
3-(3-bromopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBTVNTKNDUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

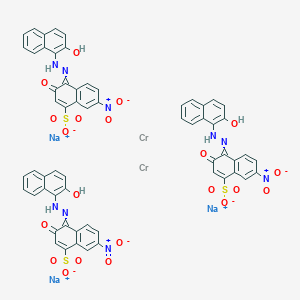
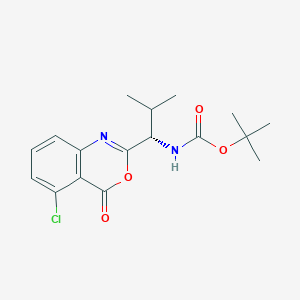

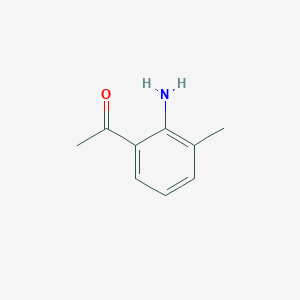

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

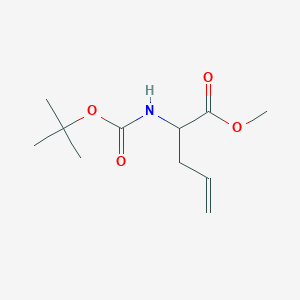
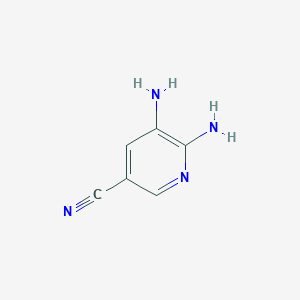
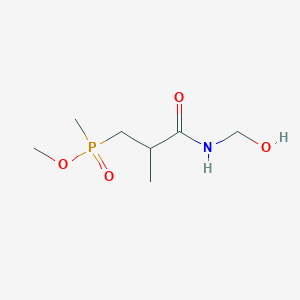
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
